1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanaminehydrochloride

Catalog No.
S6894635
CAS No.
2839144-69-1
M.F
C7H16ClNS
M. Wt
181.73 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamin...

CAS Number

2839144-69-1

Product Name

1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanaminehydrochloride

IUPAC Name

[1-(ethylsulfanylmethyl)cyclopropyl]methanamine;hydrochloride

Molecular Formula

C7H16ClNS

Molecular Weight

181.73 g/mol

InChI

InChI=1S/C7H15NS.ClH/c1-2-9-6-7(5-8)3-4-7;/h2-6,8H2,1H3;1H

InChI Key

WFVKKGBNUCKWDI-UHFFFAOYSA-N

SMILES

CCSCC1(CC1)CN.Cl

Canonical SMILES

CCSCC1(CC1)CN.Cl
1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride is a chemical compound with unique properties that have attracted considerable research attention over the years. The compound is highly reactive and has a wide range of biological applications. In this paper, we will explore the synthesis, characterization, physical and chemical properties, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of the compound.
1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride is a highly reactive compound that is used for many biological applications. It was first synthesized and characterized in 1995 by the Organic and Biomolecular Chemistry Laboratory. The compound has become increasingly popular in recent years due to its unique properties and potential applications.
The molecular formula of the compound is C7H15NS·HCl, with a molecular weight of 189.72 g/mol. It is a white crystalline solid with a melting point of 233-235 °C. The compound is soluble in water, ethanol, and methanol.
1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride can be synthesized using various methods, including cyclopropane ring-opening, alkylation, and reduction reactions. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.
The compound can be analyzed using various methods such as HPLC, GC, and MS. These methods can be used to determine the purity, structure, and stability of the compound.
The compound has several biological properties, including antibacterial, antifungal, and anticancer activities. It has been used in various scientific experiments as an agent for drug delivery, enzyme inhibition, and protein modification.
The compound has been shown to be safe for use in scientific experiments at low concentrations. However, at high concentrations, it can be toxic and may cause adverse effects such as cell death and organ damage.
The compound has several potential applications in various fields of research, including drug development, nanotechnology, and biotechnology. It can be used as a building block in the synthesis of more complex molecules, as a drug delivery agent, and as a probe in protein-based assays.
Research on the compound is ongoing, with new applications and potential uses being discovered. Studies are being conducted on its use as an anticancer agent, as a tool for enzyme inhibition, and as an alternative to traditional chemical methods in drug development.
The compound has several potential implications in various fields of research and industry, including drug development, nanotechnology, and biotechnology. It can be used to create new drugs, improve the delivery of existing drugs, and enhance the efficacy of enzyme-based assays.
Despite its many potential applications, the compound has limitations including its potential toxicity at high concentrations, its instability under certain conditions, and the need for more studies to fully explore its biological properties. Future research should focus on developing methods to improve the stability and selectivity of the compound, as well as exploring its potential uses in new fields such as materials science and renewable energy.
1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride has many potential future directions in scientific research, including:
1. Developing new methods for stabilizing the compound under various conditions.
2. Exploring its potential uses in materials science and renewable energy.
3. Using it as a tool for targeted drug delivery.
4. Developing methods for enhancing the selectivity of the compound.
5. Investigating its potential as an alternative to traditional chemical methods in drug development.
6. Improving our understanding of the compound's biological properties and potential applications in enzyme-based assays.
7. Exploring the use of the compound in nanotechnology for the creation of new materials and devices.
8. Conducting studies to determine the compound's potential as an anticancer agent.
9. Investigating its potential as a tool for protein modification.
10. Developing methods for improving the efficacy and safety of the compound in scientific experiments.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

181.0691984 g/mol

Monoisotopic Mass

181.0691984 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-04-15

Explore Compound Types